1-(1,3-thiazol-2-yl)propan-1-amine hydrochloride
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Overview
Description
1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S and a molecular weight of 215.14 g/mol It is a heterocyclic amine that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
The synthesis of 1-(1,3-thiazol-2-yl)propan-1-amine hydrochloride typically involves the reaction of 1,3-thiazole with propan-1-amine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to ensure complete reaction and high yield. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-containing compounds, which are known to exhibit various biological activities .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
CAS No. |
2613384-59-9 |
---|---|
Molecular Formula |
C6H11ClN2S |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
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